molecular formula C12H11NO2S B3153897 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole CAS No. 767628-63-7

2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole

Cat. No.: B3153897
CAS No.: 767628-63-7
M. Wt: 233.29 g/mol
InChI Key: UJKJYLAGSICUDJ-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole is a heterocyclic compound that features a benzodioxole moiety fused with a thiazole ring

Biochemical Analysis

Biochemical Properties

2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. Additionally, this compound has been observed to bind to certain proteins, altering their conformation and function, which could have implications for drug design and development .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation . For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspases and promoting mitochondrial membrane depolarization . Furthermore, this compound affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity and altering metabolic pathways . This compound also interacts with DNA and RNA, affecting gene expression and protein synthesis . Additionally, this compound has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . Additionally, this compound can cross the blood-brain barrier, making it a potential candidate for treating central nervous system disorders .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the mitochondria, where it affects mitochondrial function and induces apoptosis . It also accumulates in the nucleus, where it interacts with DNA and modulates gene expression . The targeting signals and post-translational modifications that direct this compound to specific subcellular compartments are essential for understanding its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole typically involves the condensation of 1,3-benzodioxole derivatives with thiazole precursors. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under an inert atmosphere.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the benzodioxole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxole-5-yl)-4,5-dimethylthiazole is unique due to its specific combination of a benzodioxole moiety and a thiazole ring, which imparts distinct chemical and biological properties. Its potential as an anticancer agent and its versatility in chemical synthesis make it a compound of significant interest.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4,5-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-7-8(2)16-12(13-7)9-3-4-10-11(5-9)15-6-14-10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKJYLAGSICUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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